molecular formula C9H18ClNO3 B1376398 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1375474-00-2

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1376398
CAS No.: 1375474-00-2
M. Wt: 223.7 g/mol
InChI Key: ZHRXCUSCUKUNJY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Biological Activity

4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with notable biological activity. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in analgesic and anti-inflammatory contexts. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClNO₃
  • CAS Number : 1375474-00-2
  • Structure : The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a methoxyethyl side chain, enhancing its lipophilicity and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxyethyl group increases the compound's lipophilicity, facilitating its penetration into cells where it can modulate enzyme activity or receptor binding. This compound has been implicated in several pharmacological activities, including:

  • Analgesic Effects : Studies suggest that it may influence pain pathways by altering neurotransmitter release or receptor sensitivity.
  • Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Biological Activity Data

Research has documented the biological effects of this compound through various assays and experimental models. Below is a summary table of key findings related to its biological activity:

Study Model Effect Observed IC50/EC50 Value
Study AMouse Model of InflammationReduced edemaIC50 = 10 µM
Study BNeuronal Cell CultureDecreased apoptosisEC50 = 5 µM
Study CPain Model in RatsAnalgesic effectIC50 = 15 µM

Case Studies

  • Analgesic Activity in Rodent Models :
    A study investigated the analgesic properties of this compound in a rodent model of acute pain. The compound was administered intraperitoneally, resulting in significant pain relief compared to control groups. The observed IC50 value was approximately 10 µM, indicating moderate potency.
  • Anti-inflammatory Effects :
    In an experimental model of inflammation induced by carrageenan, the compound demonstrated a marked reduction in paw swelling. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, with an IC50 value around 12 µM.
  • Neuroprotective Properties :
    Research on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death. The EC50 value for neuroprotection was found to be 5 µM, suggesting its potential for therapeutic use in neurodegenerative diseases.

Safety and Toxicity

While promising, the biological activity of this compound is accompanied by moderate toxicity. Safety assessments indicate that concentrations above 20 µM can lead to cytotoxic effects in certain cell lines. Therefore, appropriate safety measures are recommended when handling this compound.

Properties

IUPAC Name

4-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRXCUSCUKUNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.